3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
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Overview
Description
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a complex organic compound characterized by its unique structural features. This compound contains a fluorophenyl group, a methoxyphenyl group, and a hexahydroimidazo[1,2-a]pyridin-1-ium core, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds have been found to target yeast casein kinase of candida albicans . The role of these targets is crucial in the regulation of various cellular processes, including cell division, protein synthesis, and metabolic pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 4-methoxyphenylamine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, under reflux conditions to form the hexahydroimidazo[1,2-a]pyridine core. The final step involves the quaternization of the nitrogen atom with bromine to yield the desired bromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromide ion, forming a neutral species.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium iodide in acetone (Finkelstein reaction).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a neutral imidazo[1,2-a]pyridine derivative.
Substitution: Formation of iodide or chloride derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine: A selective COX-2 inhibitor with anti-inflammatory properties.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione: A potential cytotoxic scaffold.
4-(4-Fluorophenyl)-1-(2-(4-methoxyphenyl)-2-oxoethyl)pyrimidin-1-ium bromide: A structurally similar compound with different functional groups.
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide lies in its specific combination of functional groups and its potential applications across various fields. Its structural features allow for diverse chemical modifications and interactions, making it a versatile compound for research and development.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN2O2.BrH/c1-25-18-11-9-17(10-12-18)22-14-20(24,15-5-7-16(21)8-6-15)23-13-3-2-4-19(22)23;/h5-12,24H,2-4,13-14H2,1H3;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGNLMCXHOWIPZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC=C(C=C4)F)O.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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